molecular formula C6H8O4 B1258771 4H-Pyran-4-one, 2,3-dihydro-2,5-dihydroxy-6-methyl- CAS No. 148843-51-0

4H-Pyran-4-one, 2,3-dihydro-2,5-dihydroxy-6-methyl-

Cat. No.: B1258771
CAS No.: 148843-51-0
M. Wt: 144.12 g/mol
InChI Key: WIURKZVZWYELHL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

. After the addition of acetic acid and further heating, the reaction mixture is diluted with water and extracted with ethyl acetate. The crude product is then purified using column chromatography (silica gel) and high vacuum distillation. Finally, the product is recrystallized from hexane to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate modifications to the reaction conditions and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4H-Pyran-4-one, 2,3-dihydro-2,5-dihydroxy-6-methyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used for reduction reactions.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4H-Pyran-4-one, 2,3-dihydro-2,5-dihydroxy-6-methyl- is unique due to its dual dihydroxy and methyl functional groups, which contribute to its distinct chemical properties and reactivity. Its ability to act as an antioxidant and induce DNA strand breaking sets it apart from other similar compounds .

Properties

IUPAC Name

2,5-dihydroxy-6-methyl-2,3-dihydropyran-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O4/c1-3-6(9)4(7)2-5(8)10-3/h5,8-9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIURKZVZWYELHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)CC(O1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10571852
Record name 2,5-Dihydroxy-6-methyl-2,3-dihydro-4H-pyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10571852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148843-51-0
Record name 2,5-Dihydroxy-6-methyl-2,3-dihydro-4H-pyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10571852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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